2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Description
2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C24H25N5O4 and its molecular weight is 447.495. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar structures have been identified in compounds isolated from insects and marine organisms . These natural products possess noticeable antioxidant and anti-inflammatory activities, including inhibition of cyclooxygenases .
Mode of Action
The compound is obtained through an inverse electron demand Diels–Alder (IEDDA) reaction between the electrogenerated o-quinone and tertiary enamines . The insertion of an electron withdrawing (or electron donating) group on the catechol modifies their relative proportions, so that the reaction becomes regiospecific .
Biochemical Pathways
The compound is part of the broader class of 2,3-dihydro-1,4-benzodioxanes, which have been extensively developed due to their occurrence in natural products and pharmaceutical compounds
Result of Action
Similar structures have shown noticeable antioxidant and anti-inflammatory activities .
Action Environment
The compound’s synthesis involves an electrochemical process in an acetonitrile/dimethylsulfoxide (or acetonitrile/water) solvent mixture , suggesting that the compound’s stability and efficacy could be influenced by the solvent environment.
Properties
IUPAC Name |
2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-ethoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-2-31-11-5-10-26-24(30)20-21-23(28-17-7-4-3-6-16(17)27-21)29(22(20)25)15-8-9-18-19(14-15)33-13-12-32-18/h3-4,6-9,14H,2,5,10-13,25H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKQDXUMIAKNNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC5=C(C=C4)OCCO5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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